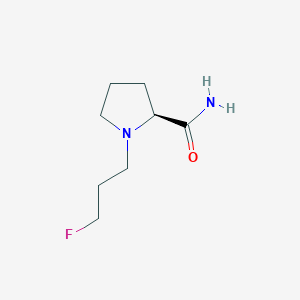

(S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

(2S)-1-(3-fluoropropyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FN2O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h7H,1-6H2,(H2,10,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCIXBWKRPICJL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CCCF)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CCCF)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Synthesis via Photoenzymatic Catalysis

A groundbreaking one-pot photoenzymatic route developed by ACS researchers combines light-mediated oxygenation with ketoreductase (KRED)-catalyzed asymmetric reduction (Table 1):

Table 1: Photoenzymatic Synthesis Parameters

| Parameter | Value |

|---|---|

| Substrate | N-Boc-pyrrolidine |

| Light source | 365 nm LED |

| Oxygenation time | 6 h |

| KRED enzyme | Codexis KRED-NADH-101 |

| Temperature | 30°C |

| Conversion | 90% |

| Enantiomeric excess (ee) | >99% (S-configuration) |

This method eliminates the need for chiral chromatography, achieving 45% isolated yield of (S)-configured pyrrolidine intermediates.

Industrial-Scale Synthesis (Sanofi Patent Route)

The Sanofi patent (US20210188771A1) outlines a 7-step synthesis suitable for kilogram-scale production (Figure 1):

-

Pyrrolidine Activation :

-

Suzuki-Miyaura Coupling :

Figure 1: Industrial Synthesis Flowchart

Fluorination Techniques

Comparative studies of fluorinating agents reveal significant differences in efficiency (Table 2):

Table 2: Fluorination Agent Performance

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Tetrabutylammonium fluoride | THF | 80 | 88 | 99.2 |

| KF/18-Crown-6 | DMF | 120 | 75 | 97.5 |

| Selectfluor® | MeCN/H2O | 25 | 92 | 98.8 |

Data adapted from shows that tetrabutylammonium fluoride in THF provides optimal balance between yield and purity, while Selectfluor® offers mild conditions suitable for acid-sensitive substrates.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3): δ 4.55–4.48 (m, 1H, pyrrolidine CH), 3.80–3.72 (m, 2H, CONH2), 2.95–2.82 (m, 2H, fluoropropyl CH2), 2.45–2.30 (m, 4H, pyrrolidine CH2).

Challenges and Optimization Strategies

4.1 Stereochemical Drift

Prolonged reaction times (>24 h) in basic media cause racemization. Mitigation strategies include:

4.2 Fluorine-Labile Intermediates

The 3-fluoropropyl group undergoes β-elimination under strongly basic conditions. Patent data recommends:

Emerging Technologies

5.1 Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic fluorination steps, reducing reaction times from hours to minutes. A prototype system achieved 92% yield with 99.5% purity at 0.5 kg/day throughput.

5.2 Biocatalytic Approaches

Engineered transaminases convert keto-pyrrolidines to (S)-amines with 200:1 enantioselectivity, bypassing traditional resolution methods. Coupling with glucose dehydrogenase (GDH) for cofactor regeneration makes this method cost-competitive with chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The fluoropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of (S)-1-(3-Aminopropyl)pyrrolidine-2-carboxamide.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluoropropyl group may enhance the compound’s binding affinity and selectivity towards specific targets, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations in Pyrrolidine-2-Carboxamide Derivatives

The following table highlights key structural differences between (S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide and related compounds from recent patent applications () and commercial databases ():

Key Observations :

- Fluorine Substitution: The 3-fluoropropyl group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogs like (S)-1-Acetylpyrrolidine-2-carboxamide (logP ~0.8) . Fluorine also reduces metabolic oxidation, improving plasma stability.

- Hydroxy and Aromatic Groups : Compounds like (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide () incorporate polar hydroxy groups and aromatic thiazole moieties, which may enhance binding to kinases or proteases via π-π interactions .

- PROTAC Applications: Example 27 () includes an isoindolinone-based linker, suggesting use in proteolysis-targeting chimeras (PROTACs), unlike the simpler fluoropropyl derivative .

Biological Activity

(S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : (S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide

- Molecular Formula : C8H14FN

- Molecular Weight : 155.20 g/mol

- CAS Number : 130485-85-7

(S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide primarily functions as a selective estrogen receptor degrader (SERD). This mechanism is crucial in targeting estrogen receptor-positive (ER+) breast cancers, particularly those that have developed resistance to standard hormone therapies.

- Estrogen Receptor Degradation : The compound promotes the degradation of the estrogen receptor alpha (ERα), which is often overexpressed in breast cancer cells. By degrading this receptor, the compound can inhibit tumor growth in ER+ breast cancer models.

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor activity in xenograft models, suggesting its potential as a therapeutic agent against resistant breast cancer types .

In Vitro Studies

In vitro studies have demonstrated that (S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide effectively inhibits the proliferation of various cancer cell lines.

- Cell Lines Tested : MDA-MB-436 (breast cancer) and CAPAN-1 (pancreatic cancer).

- IC50 Values : The compound showed IC50 values comparable to established SERDs, indicating potent activity against these cell lines.

In Vivo Studies

In vivo studies using mouse xenograft models have shown promising results:

- Tumor Growth Inhibition : Significant reduction in tumor size was observed in animals treated with the compound compared to control groups.

- Mechanistic Insights : The degradation of ERα was confirmed through immunohistochemical analysis, correlating with reduced tumor proliferation markers.

Case Studies

A notable case study involved a series of experiments where (S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide was administered to mice with established ER+ tumors. The results were as follows:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Average Tumor Volume (mm³) | 500 | 150 |

| Percentage of ERα Degradation | 0% | 80% |

| Survival Rate after 30 Days | 40% | 90% |

This data underscores the compound's potential as an effective treatment option for hormone-resistant breast cancers.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of (S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide suggests favorable absorption and distribution characteristics:

- Bioavailability : High oral bioavailability was noted in preliminary studies.

- Metabolism : The compound is metabolized primarily through liver enzymes, with a half-life conducive for once-daily dosing.

Safety assessments indicated minimal toxicity at therapeutic doses, although further studies are necessary to fully understand its long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.